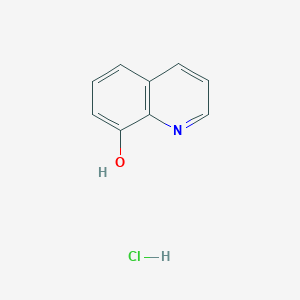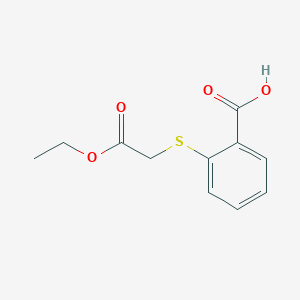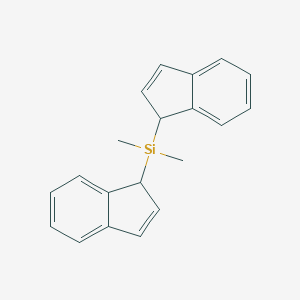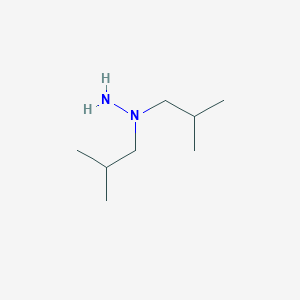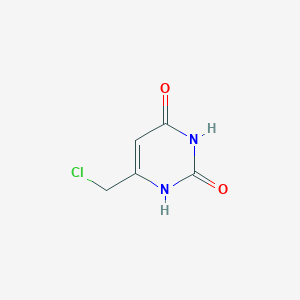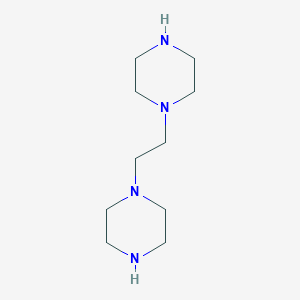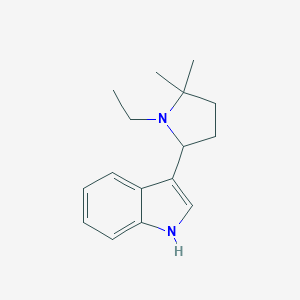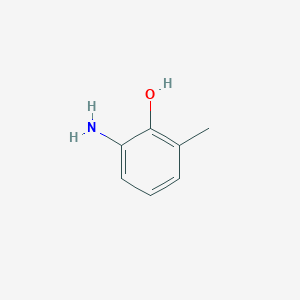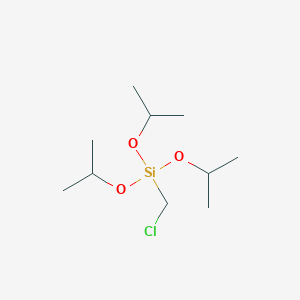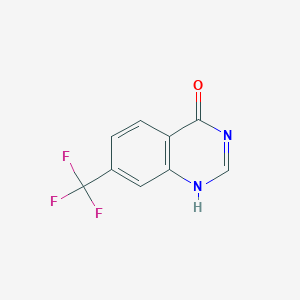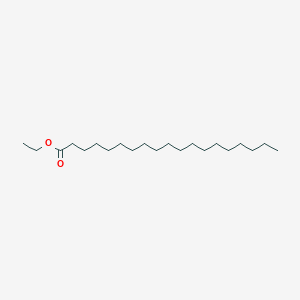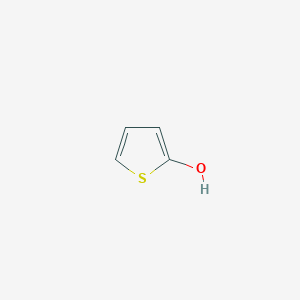
Thiophen-2-ol
Übersicht
Beschreibung
Thiophen-2-ol, also known as 2-hydroxythiophene, is an organic compound with the molecular formula C(_4)H(_4)OS. It is a derivative of thiophene, characterized by the presence of a hydroxyl group attached to the second carbon of the thiophene ring. This compound is notable for its aromatic properties and is used in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
Thiophen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic electronic materials.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound derivatives in drug development, particularly for their potential as enzyme inhibitors.
Industry: this compound is used in the production of dyes, resins, and as a precursor for various agrochemicals.
Wirkmechanismus
Target of Action
Thiophen-2-ol, like other thiophene derivatives, is known to interact with a variety of biological targets. These compounds have been found to exhibit a range of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . .
Mode of Action
For instance, some thiophene-based drugs, such as suprofen, act as nonsteroidal anti-inflammatory drugs , while others, like articaine, function as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets and modes of action .
Result of Action
Thiophene derivatives are known to have a variety of effects, depending on their specific targets and modes of action .
Action Environment
It is known that the atmospheric oxidation of thiophene can occur, initiated by the hydroperoxyl radical . This suggests that environmental factors such as the presence of certain radicals could potentially influence the action of thiophene derivatives.
Biochemische Analyse
Biochemical Properties
Thiophen-2-ol, like other thiophene derivatives, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiophen-2-ol can be synthesized through several methods. One common approach involves the hydroxylation of thiophene using oxidizing agents. For instance, thiophene can be treated with hydrogen peroxide in the presence of a catalyst to yield this compound. Another method involves the reaction of thiophene with sulfuric acid and subsequent hydrolysis.
Industrial Production Methods: On an industrial scale, this compound is often produced via the catalytic oxidation of thiophene. This process typically involves the use of metal catalysts such as vanadium pentoxide (V(_2)O(_5)) under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Thiophen-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiophene-2-one using oxidizing agents like potassium permanganate (KMnO(_4)).
Reduction: It can be reduced to thiophene-2-thiol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution: Halogenating agents like phosphorus tribromide (PBr(_3)), alkylating agents like methyl iodide (CH(_3)I).
Major Products:
Oxidation: Thiophene-2-one.
Reduction: Thiophene-2-thiol.
Substitution: Various substituted thiophenes depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- Thiophene-2-thiol
- Thiophene-2-one
- 2-Methylthiophene
- 2-Bromothiophene
Thiophen-2-ol’s versatility and unique properties make it a valuable compound in both research and industrial applications. Its ability to undergo various chemical transformations and its potential biological activities continue to drive interest in its study and utilization.
Eigenschaften
IUPAC Name |
thiophen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMPOCLULGAHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447920 | |
| Record name | Thiophen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17236-58-7 | |
| Record name | Thiophen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
